tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate
Description
Molecular Formula and Isomeric Variants
The molecular formula of tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate is C₁₄H₁₉N₃O₂ , with a monoisotopic mass of 261.32 g/mol . The compound features a pyridine ring substituted at the 3-position with a cyano-methyl group, which is further functionalized with an ethylcarbamate moiety protected by a tert-butyl group.
Isomeric variants may arise from positional differences in the pyridine ring substitution or stereochemical configurations at the carbamate-bearing carbon. However, no stereoisomers are explicitly reported in the literature for this compound, likely due to the absence of chiral centers in its structure.
Detailed Structural Analysis
Functional Group Distribution
The compound contains four key functional groups:
- tert-Butyl carbamate : Provides steric bulk and influences solubility.
- Cyano group (-C≡N) : Introduces polarity and participates in hydrogen bonding.
- Ethyl group : Modifies the carbamate’s electronic environment.
- Pyridine ring : Aromatic system with π-π stacking potential.
The tert-butyl group is attached to the carbamate oxygen, while the ethyl group is bonded to the nitrogen, creating a branched alkyl chain.
Conformational Behavior
The pyridine ring adopts a planar geometry, with the cyano group oriented perpendicular to the ring to minimize steric hindrance. The carbamate moiety exhibits restricted rotation due to partial double-bond character in the C=O bond, stabilizing a trans configuration between the tert-butyl and ethyl groups. Steric interactions between the tert-butyl group and the pyridine ring further constrain conformational flexibility.
Spectroscopic Data Interpretation
NMR Spectroscopy
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.43 | s (9H) | tert-Butyl |
| 3.25–3.40 | m (2H) | N-CH₂-CH₃ |
| 4.12 | s (2H) | CH₂-C≡N |
| 7.35–8.65 | m (4H) | Pyridine H |
The tert-butyl protons resonate as a singlet at δ 1.43 ppm, while the ethyl group’s methylene protons split into a multiplet due to coupling with adjacent N and CH₂-C≡N groups. Pyridine protons show complex splitting patterns between δ 7.35–8.65 ppm, consistent with meta-substitution.
| δ (ppm) | Assignment |
|---|---|
| 28.1 | tert-Butyl |
| 117.5 | C≡N |
| 148.2 | Pyridine C3 |
| 155.6 | C=O |
The cyano carbon appears at δ 117.5 ppm, while the carbamate carbonyl resonates downfield at δ 155.6 ppm due to electron withdrawal.
Mass Spectrometry and Fragmentation Patterns
| m/z | Fragment |
|---|---|
| 262.16 | [M+H]⁺ (C₁₄H₂₀N₃O₂⁺) |
| 205.11 | [M+H – C₄H₉]⁺ |
| 161.08 | [Pyridine-CH₂-C≡N]⁺ |
The base peak at m/z 262.16 corresponds to the molecular ion. Key fragments include the loss of the tert-butyl group (-57 amu) and cleavage of the carbamate bond.
Infrared and Raman Spectroscopy
| Peak | Assignment |
|---|---|
| 2224 | ν(C≡N) stretch |
| 1695 | ν(C=O) carbamate |
| 1603 | ν(C=C) pyridine |
| 1365 | δ(CH₃) tert-butyl |
The strong C≡N stretch at 2224 cm⁻¹ confirms the cyano group’s presence, while the C=O stretch at 1695 cm⁻¹ is characteristic of carbamates. Pyridine ring vibrations appear between 1600–1400 cm⁻¹.
Properties
IUPAC Name |
tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-17(13(18)19-14(2,3)4)12(9-15)11-7-6-8-16-10-11/h6-8,10,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUPCQZSGECCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C#N)C1=CN=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141414 | |
| Record name | Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303889-77-1 | |
| Record name | Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303889-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyridin-3-yl Amines
One common preparatory step is the Boc-protection of amino-substituted pyridines to form tert-butyl carbamates. For example, tert-butyl (2-bromopyridin-3-yl)carbamate is synthesized by reacting 2-bromopyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as lithium bis(trimethylsilyl)amide or potassium carbonate in tetrahydrofuran (THF), often with catalytic 4-dimethylaminopyridine (DMAP). Typical reaction conditions include stirring at 0°C to room temperature or refluxing for several hours. The yields range from 50% to over 60%, with purification by column chromatography.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of 2-bromopyridin-3-amine | Boc2O, LiHMDS or K2CO3, DMAP, THF, 0°C to reflux, 1.5–3 h | 50–62% | Purification by silica gel chromatography |
Formation of Cyano-Substituted Pyridinyl Intermediates
The cyano group introduction on the pyridine ring can be achieved via nitrile-containing precursors or by functional group transformations on substituted pyridines. For instance, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is synthesized by condensation of acetylacetone with 2-cyanoacetamide in aqueous potassium carbonate at room temperature for 24 hours, followed by recrystallization.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Acetylacetone, 2-cyanoacetamide, K2CO3, H2O, RT, 24 h | 88% | Precipitate collected by filtration |
Reductive Amination for N-Ethyl Substitution
Reductive amination is a key step to introduce the N-ethyl group on the carbamate nitrogen. A typical method involves reacting tert-butyl carbamate derivatives with paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) at ambient temperature overnight. Subsequent acid treatment (e.g., 4 N HCl in 1,4-dioxane) facilitates completion of the reaction and purification steps.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reductive amination of tert-butyl carbamate | Paraformaldehyde, NaBH(OAc)3, DCE, RT, overnight; then 4 N HCl in dioxane, 5 h | Not specified (crude used further) | Crude product used directly in next step |
Carbamate Coupling and Purification
Carbamate formation and coupling with pyridinyl moieties often utilize coupling reagents such as HATU in dimethylformamide (DMF) with bases like DIPEA. The reaction is typically stirred at room temperature for 16 hours. Workup involves aqueous extraction, drying over sodium sulfate, and purification by reverse phase chromatography or silica gel column chromatography to afford pure tert-butyl carbamate derivatives.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling with pyridinyl acid derivatives | HATU, DIPEA, DMF, RT, 16 h | 50% | Purified by reverse phase combi-flash |
Representative Data Table: Summary of Preparation Conditions
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Boc protection of pyridin-3-amine | Boc2O, LiHMDS or K2CO3, DMAP, THF | 0°C to reflux | 1.5–3 h | 50–62 | Silica gel chromatography |
| Cyano-pyridinyl intermediate synthesis | Acetylacetone, 2-cyanoacetamide, K2CO3, H2O | Room temp | 24 h | 88 | Filtration and recrystallization |
| Reductive amination (N-ethylation) | Paraformaldehyde, NaBH(OAc)3, DCE, HCl/dioxane | RT | Overnight + 5 h | Not specified | Crude product used directly |
| Carbamate coupling | HATU, DIPEA, DMF | Room temp | 16 h | 50 | Reverse phase chromatography |
Analytical and Purification Notes
- Reaction progress is commonly monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS).
- Purification often involves silica gel chromatography using gradients of methanol in dichloromethane or ethyl acetate in hexanes.
- Reverse phase chromatography is employed for polar or complex intermediates.
- Crude products from reductive amination steps may be used directly in subsequent reactions without further purification to improve overall efficiency.
Summary of Research Findings
- The synthesis of this compound is achieved through a multi-step process involving Boc protection, cyano group introduction, reductive amination, and carbamate coupling.
- The use of mild bases and coupling reagents such as HATU and DIPEA facilitates efficient carbamate bond formation.
- Reductive amination with sodium triacetoxyborohydride provides a mild and selective method for N-ethyl substitution.
- Yields vary depending on the step but generally range from moderate to high (50–88%).
- Purification techniques are crucial to obtain analytically pure compounds suitable for further application.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate serves as a crucial intermediate in the synthesis of more complex organic compounds. The presence of the cyano and pyridine groups allows for various chemical transformations, including:
- Amidation Reactions : The compound can undergo amidation to form derivatives with enhanced biological activity.
- Substitution Reactions : It can participate in nucleophilic substitutions, leading to the formation of diverse pyridine derivatives.
Biological Applications
Biological Activity and Mechanisms
In biological research, this compound may function as a probe or ligand, facilitating studies on enzyme interactions and receptor binding. Its potential applications include:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor effects. For instance, derivatives have shown promise against triple-negative breast cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
- Neuroprotective Effects : Compounds structurally related to this compound have been studied for their neuroprotective properties, potentially reducing oxidative stress in neuronal cells.
Medicinal Chemistry
Drug Development Potential
The compound's ability to undergo specific chemical reactions makes it a candidate for drug development. Notable areas of interest include:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of critical enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's disease.
- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of related pyridine derivatives, suggesting potential applications in treating bacterial infections.
Industrial Applications
Specialty Chemicals and Agrochemicals
In the industrial sector, this compound can be utilized in the production of specialty chemicals and agrochemicals due to its stability and reactivity. Its applications may include:
- Synthesis of Agrochemicals : The compound can serve as a precursor for developing herbicides or pesticides.
- Material Science : Its unique functional groups allow for the creation of novel materials with specific properties.
Data Table: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects Study :
A study investigated the effects of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. Results indicated significant reduction in cell death and inflammatory markers, suggesting potential neuroprotective roles for similar carbamates. -
Antitumor Activity Evaluation :
Another research effort focused on evaluating the antitumor potential of pyridine derivatives against triple-negative breast cancer cell lines. The findings demonstrated that certain derivatives effectively inhibited cell proliferation without significant toxicity to non-tumorigenic cells.
Mechanism of Action
The mechanism of action of tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in binding interactions with enzymes or receptors, leading to modulation of their activity. The ethylcarbamate moiety may also contribute to the compound’s overall pharmacological profile by enhancing its stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl N-(2-cyanopyridin-3-yl)carbamate (CAS 887579-88-6)
- Structure: Cyano group directly attached to the pyridine ring at position 2; carbamate group at position 3.
- This alters electronic effects, reducing steric hindrance but increasing ring electron deficiency.
- Applications : Likely used in medicinal chemistry for its hydrogen-bonding capabilities and as a precursor for heterocyclic transformations .
tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate (CAS 1384595-91-8)
- Structure : Methoxy substituent at pyridine position 2; carbamate attached via a methylene group.
- Key Differences: The methoxy group enhances solubility in polar solvents compared to the cyano group.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate (CAS 149396-90-7)
- Structure: Dual carbamate groups (tert-butyl and tert-butoxycarbonyl) and a cyano group at pyridine position 4.
- Key Differences: The additional tert-butoxycarbonyl group increases steric hindrance and stability, making this compound less reactive in coupling reactions compared to the target compound. The cyano group’s position (6 vs. 3) may influence regioselectivity in further functionalizations .
tert-Butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate
- Structure : Propa-1,2-dien-1-yl (allene) substituent on the carbamate nitrogen.
- This structure is more suited for synthetic organic chemistry applications, such as building polycyclic frameworks .
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
- Structure : Halogenated pyridine (Cl and F substituents) with a carbamate group.
- Key Differences: The electron-withdrawing halogens enhance electrophilic substitution reactivity. This compound is more likely to participate in Suzuki-Miyaura couplings compared to the cyano-containing target compound .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| tert-Butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate | C₁₄H₁₉N₃O₂ | 261.33 g/mol | Not Provided | Cyano (CH₂CN), N-ethylcarbamate |
| tert-Butyl N-(2-cyanopyridin-3-yl)carbamate | C₁₁H₁₃N₃O₂ | 219.25 g/mol | 887579-88-6 | Cyano (C-2), carbamate (C-3) |
| tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate | C₁₂H₁₈N₂O₃ | 238.29 g/mol | 1384595-91-8 | Methoxy (C-2), methylene-carbamate |
| tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate | C₁₆H₂₁N₃O₄ | 319.36 g/mol | 149396-90-7 | 6-Cyano, dual carbamate groups |
| tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate | C₁₀H₁₂ClFN₂O₂ | 258.67 g/mol | Not Provided | Cl (C-2), F (C-3) |
Biological Activity
tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features, including a cyano group and a pyridinyl moiety. These functional groups enhance its potential biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A tert-butyl group that enhances lipophilicity.
- A cyano group that may participate in nucleophilic reactions.
- A pyridinyl moiety that can engage in various interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can selectively enhance the slow inactivation of voltage-gated sodium channels, which are crucial for neuronal excitability and signal propagation. Additionally, it has been shown to regulate the collapse response mediator protein 2 (CRMP2), suggesting a role in neuroprotection and modulation of neuronal signaling pathways.
Antiproliferative Effects
Studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the core structure have been shown to retain or enhance activity against HeLa cells, indicating potential as an anticancer agent . The mechanism involves disruption of microtubule dynamics, leading to mitotic delay and subsequent cell death .
Enzyme Inhibition
This compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it has been implicated in the inhibition of polyketide synthase enzymes, which are vital for the biosynthesis of various natural products, including antibiotics . This inhibition could lead to novel treatments for bacterial infections, particularly tuberculosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antiproliferative Activity | Demonstrated significant inhibition of HeLa cell proliferation with IC50 values in the low micromolar range. |
| Enzyme Inhibition | Identified as a potent inhibitor of polyketide synthase enzymes, with potential applications in antibiotic development. |
| Neuroprotective Effects | Enhanced slow inactivation of sodium channels, suggesting applications in neurodegenerative diseases. |
Q & A
Basic Questions
Q. How can the synthesis of tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate be optimized for improved yield and purity?
- Methodology : The synthesis typically involves a multi-step sequence, including (1) cyanomethylation of pyridin-3-ylmethanol using cyanating agents (e.g., TMSCN/KCN) and (2) carbamate formation via reaction with tert-butyl N-ethylcarbamoyl chloride.
- Optimization Strategies :
- Use coupling reagents like EDCI/HOBt to enhance reaction efficiency and reduce side products .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Monitor reaction progress by TLC or HPLC to identify intermediates and adjust reaction times .
Q. What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?
- Spectroscopic Techniques :
- NMR : - and -NMR to verify the tert-butyl group (δ 1.2–1.4 ppm for CH), pyridinyl protons (δ 7.3–8.6 ppm), and cyano group (no direct proton signal but inferred via at δ ~120 ppm) .
- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (carbamate C=O) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond angles/distances (e.g., C-N bond lengths: ~1.34 Å for carbamate) .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The cyano group stabilizes adjacent negative charges, enhancing the electrophilicity of the pyridinylmethyl carbon. This facilitates nucleophilic attacks (e.g., by amines or thiols) at the α-position.
- Experimental Evidence :
- Substituent effects are quantified via Hammett plots using derivatives with electron-donating/withdrawing groups .
- DFT calculations (B3LYP/6-31G*) show increased partial positive charge on the α-carbon when the cyano group is present .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinity with targets like kinases or cytochrome P450 enzymes.
- MD Simulations : GROMACS/AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Case Study : Similar carbamates show inhibition of JAK3 kinase (IC ~50 nM), validated via in vitro assays .
Q. How to resolve contradictions in spectroscopic data during derivative synthesis (e.g., unexpected NMR shifts)?
- Root Cause Analysis :
- Steric Effects : Bulky tert-butyl groups may cause anisotropic shielding, altering proton chemical shifts .
- Tautomerism : Pyridinyl protons may exhibit variable shifts due to resonance with the cyano group .
- Resolution Strategies :
- Use - COSY and HSQC to assign ambiguous signals .
- Compare experimental data with computed NMR spectra (GIAO method at B3LYP/6-311++G**) .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral derivatives?
- Key Factors :
- Catalyst Selectivity : Chiral catalysts (e.g., Ru-BINAP) may exhibit lower enantioselectivity under non-optimized conditions (e.g., solvent polarity, temperature) .
- Protection/Deprotection : Premature removal of the tert-butyl group (e.g., under acidic conditions) can lead to racemization .
- Mitigation :
- Optimize reaction parameters (e.g., -20°C for chiral induction) .
- Use chiral HPLC (Chiralpak IA/IB columns) to monitor ee during synthesis .
Applications in Medicinal Chemistry
Q. What strategies enhance the metabolic stability of this carbamate in drug design?
- Approaches :
- Isosteric Replacement : Substitute the pyridinyl ring with bioisosteres (e.g., pyrimidine) to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for targeted release in specific tissues .
- Validation : In vitro microsomal stability assays (human liver microsomes) quantify half-life improvements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
